molecular formula C3H2BrNS B1268178 5-Bromothiazole CAS No. 3034-55-7

5-Bromothiazole

Cat. No. B1268178
CAS RN: 3034-55-7
M. Wt: 164.03 g/mol
InChI Key: DWUPYMSVAPQXMS-UHFFFAOYSA-N
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Patent
US08759366B2

Procedure details

To a solution of 4-isopropyl-N-(3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrimidin-2-amine (500 mg, 1.42 mmol) in 2-methyl tetrahydrofuran (7.1 mL) were added 5-bromothiazole (318 mg, 1.84 mmol), PdCl2(dppf)-CH2Cl2 (58 mg, 0.07 mmol), and aqueous sodium carbonate (2 M, 1.42 mL). The reaction was sealed and purged with N2 for 5 minutes. The reaction was stirred at 80° C. for 16 h and cooled to room temperature. Water was added and extracted with EtOAc (3×). The combined organic layers were dried over magnesium sulfate, concentrated in vacuo, and purified by flash chromatography to give 4-isopropyl-N-(3-methyl-5-(thiazol-5-yl)phenyl)pyrimidin-2-amine (366 mg, 1.18 mmol, 83% yield) as an off-white solid. MS ESI: [M+H]+ m/z 311.1. 1H NMR (500 MHz, DMSO-d6) δ 9.59 (s, 1H), 9.05 (s, 1H), 8.38 (d, J=4.7, 1H), 8.19 (s, 1H), 8.13 (s, 1H), 7.51 (s, 1H), 7.11 (s, 1H), 6.77 (d, 5.1, 1H), 2.87 (m, 1H), 2.30 (s, 3H), 1.25 (d, J=6.8, 6H).
Quantity
318 mg
Type
reactant
Reaction Step One
Quantity
1.42 mL
Type
reactant
Reaction Step One
Quantity
7.1 mL
Type
solvent
Reaction Step One
Quantity
58 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([C:4]1[CH:9]=[CH:8][N:7]=[C:6]([NH:10][C:11]2[CH:16]=[C:15](B3OC(C)(C)C(C)(C)O3)[CH:14]=[C:13]([CH3:26])[CH:12]=2)[N:5]=1)([CH3:3])[CH3:2].Br[C:28]1[S:32][CH:31]=[N:30][CH:29]=1.C(=O)([O-])[O-].[Na+].[Na+]>CC1CCCO1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2].C(Cl)Cl>[CH:1]([C:4]1[CH:9]=[CH:8][N:7]=[C:6]([NH:10][C:11]2[CH:16]=[C:15]([C:28]3[S:32][CH:31]=[N:30][CH:29]=3)[CH:14]=[C:13]([CH3:26])[CH:12]=2)[N:5]=1)([CH3:3])[CH3:2] |f:2.3.4,6.7.8.9.10|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
C(C)(C)C1=NC(=NC=C1)NC1=CC(=CC(=C1)B1OC(C(O1)(C)C)(C)C)C
Name
Quantity
318 mg
Type
reactant
Smiles
BrC1=CN=CS1
Name
Quantity
1.42 mL
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
7.1 mL
Type
solvent
Smiles
CC1OCCC1
Name
Quantity
58 mg
Type
catalyst
Smiles
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2].C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 80° C. for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was sealed
CUSTOM
Type
CUSTOM
Details
purged with N2 for 5 minutes
Duration
5 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
ADDITION
Type
ADDITION
Details
Water was added
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(C)(C)C1=NC(=NC=C1)NC1=CC(=CC(=C1)C1=CN=CS1)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.18 mmol
AMOUNT: MASS 366 mg
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 83.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.